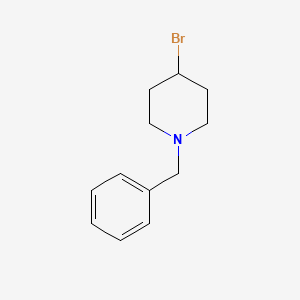

1-Benzyl-4-bromopiperidine

Descripción general

Descripción

1-Benzyl-4-bromopiperidine is an organic compound with the molecular formula C12H16BrN It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromine atom attached to the fourth carbon of the piperidine ring

Métodos De Preparación

1-Benzyl-4-bromopiperidine can be synthesized through several methods. One common synthetic route involves the bromination of 1-benzylpiperidine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the fourth position of the piperidine ring.

Another method involves the use of 4-bromopiperidine as a starting material. In this approach, 4-bromopiperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound. This method is advantageous due to its simplicity and high yield.

Industrial production of this compound often involves large-scale bromination reactions using automated equipment to ensure consistency and safety. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Análisis De Reacciones Químicas

1-Benzyl-4-bromopiperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups. These reactions typically occur under basic conditions and result in the formation of substituted piperidine derivatives.

Reduction Reactions: The compound can be reduced to 1-benzylpiperidine by using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction removes the bromine atom and replaces it with a hydrogen atom.

Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized piperidine derivatives, while reduction reactions typically produce 1-benzylpiperidine.

Aplicaciones Científicas De Investigación

1-Benzyl-4-bromopiperidine has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be modified to produce compounds with potential therapeutic properties.

Medicine: The compound is investigated for its potential use in drug development. Its derivatives have shown promise in the treatment of neurological disorders and other medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications.

Mecanismo De Acción

The mechanism of action of 1-benzyl-4-bromopiperidine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and benzyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

For example, in drug development, this compound derivatives may act as inhibitors or modulators of specific enzymes or receptors. The compound’s structure allows it to fit into the active site of the target protein, blocking its activity or altering its function.

Comparación Con Compuestos Similares

1-Benzyl-4-bromopiperidine can be compared with other similar compounds, such as:

4-Bromopiperidine: This compound lacks the benzyl group, making it less versatile in terms of chemical modifications. it is still useful as a starting material for various synthetic reactions.

1-Benzylpiperidine: This compound lacks the bromine atom, which reduces its reactivity in certain types of chemical reactions. It is, however, valuable in the synthesis of other piperidine derivatives.

4-Benzylpiperidine: This compound has a benzyl group attached to the fourth carbon of the piperidine ring, similar to this compound. it lacks the bromine atom, which affects its chemical properties and reactivity.

The uniqueness of this compound lies in the presence of both the benzyl group and the bromine atom, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various fields of research and industry.

Actividad Biológica

1-Benzyl-4-bromopiperidine (CAS Number: 301665-60-1) is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16BrN

- Molecular Weight : 254.17 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Pharmacological Profile

This compound exhibits several notable pharmacological properties:

- Monoamine Releasing Agent : It has been characterized as a monoamine releasing agent with a significant selectivity for dopamine over serotonin, with an effective concentration (EC50) of approximately 109 nM for dopamine and 41.4 nM for norepinephrine. This suggests a potential role in modulating mood and cognitive functions through dopaminergic pathways .

- Weak Monoamine Oxidase Inhibition : The compound acts as a weak inhibitor of monoamine oxidase (MAO), with IC50 values of 130 μM for MAO-A and 750 μM for MAO-B. This inhibition may contribute to its antidepressant-like effects by increasing the availability of monoamines in the synaptic cleft .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- Dopaminergic System : Its ability to release dopamine suggests potential applications in treating disorders such as Parkinson's disease and schizophrenia, where dopaminergic dysregulation is prominent .

- Norepinephrine Modulation : The compound's efficacy as a norepinephrine releaser may also indicate its utility in managing attention deficit hyperactivity disorder (ADHD) and depression .

Study on Dopamine Receptor Antagonism

A study focusing on the design of D4 receptor antagonists reported that compounds structurally similar to this compound showed selective antagonistic activity against the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders. The findings suggest that modifications to the piperidine scaffold can enhance receptor selectivity and metabolic stability .

Neuroactive Properties

Research indicates that derivatives of benzyl-substituted piperidines, including this compound, exhibit neuroactive properties. Preliminary studies have shown that these compounds can modulate neurotransmitter systems, potentially leading to applications in treating anxiety and depression .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound | Dopamine Release (EC50) | Norepinephrine Release (EC50) | MAO Inhibition (IC50) |

|---|---|---|---|

| This compound | 109 nM | 41.4 nM | MAO-A: 130 μM |

| Benzylpiperidine | Varies | Varies | Varies |

| Other Piperidine Derivatives | Varies | Varies | Varies |

Propiedades

IUPAC Name |

1-benzyl-4-bromopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVWVMVLXIUILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Br)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.